

# Bombinin H2 peptide sequence and structure

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## Compound of Interest

Compound Name: Bombinin H2

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An In-Depth Technical Guide to the **Bombinin H2** Peptide

## Introduction

**Bombinin H2** is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobic and hemolytic properties[1]. These peptides are a crucial component of the innate immune system of amphibians, particularly those of the *Bombina* genus, such as the European yellow-bellied toad (*Bombina variegata*)[2][3]. Isolated from skin secretions, **Bombinin H2** and its related peptides represent a defense mechanism against a broad spectrum of microorganisms[2][4]. The bombinin H family is notable for the presence of diastereomers, where some members contain a D-amino acid at the second position[1][2][4]. **Bombinin H2**, containing L-isoleucine at this position, and its counterpart Bombinin H4, which has D-allo-isoleucine, have been subjects of research to understand the structure-function relationships of these fascinating molecules[2][3]. This guide provides a comprehensive overview of the sequence, structure, and experimental analysis of **Bombinin H2** for researchers and drug development professionals.

## Peptide Sequence and Physicochemical Properties

The primary structure of **Bombinin H2** is a 20-residue peptide chain. A significant feature is its amidation at the C-terminus, a common characteristic of many AMPs that enhances stability and activity. The peptide is rich in glycine (25%) and hydrophobic residues, which are critical for its structural polymorphism and interaction with microbial membranes[2][3].

Table 1: Physicochemical Properties of **Bombinin H2**

| Property            | Value   | Source |
|---------------------|---|--------|
| Amino Acid Sequence | Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH <sub>2</sub> | [5]    |
| Abbreviation        | IIGPVLGLVGSALGGLLKKI-NH <sub>2</sub>  | [5]    |
| Molecular Formula   | C <sub>91</sub> H <sub>165</sub> N <sub>23</sub> O <sub>21</sub>                                | [5]    |
| Molecular Weight    | 1917.43 Da  | [5]    |
| Origin              | Skin secretion of Bombina variegata   | [2][3] |

## Peptide Structure

The structure of **Bombinin H2** is highly dependent on its environment, a phenomenon known as structural polymorphism[2][3]. This adaptability is key to its biological function.

## Secondary Structure

In an aqueous solution, **Bombinin H2** typically adopts a disordered or random coil conformation[6][7]. However, upon interaction with a hydrophobic environment that mimics a biological membrane, such as trifluoroethanol (TFE) solutions or lipid micelles (SDS, DPC), it undergoes a significant conformational change[2][6]. Under these conditions, the peptide folds into a predominantly  $\alpha$ -helical structure[2][6][7]. This transition is a critical step in its mechanism of action.

Circular Dichroism (CD) spectroscopy is the primary method used to analyze these conformational changes. In a TFE/NH<sub>4</sub>Ac solution, the CD spectrum of bombinin peptides shows characteristic positive peaks around 193 nm and negative peaks at 208 nm and 222 nm, which is indicative of a high  $\alpha$ -helical content[6]. In contrast, the spectrum in an aqueous buffer shows features of a random coil[6].

Table 2: Secondary Structure of Bombinin H Peptides in Different Environments

| Environment  | Dominant Conformation | Experimental Method        | Source |
|--|-----------------------|----------------------------|--------|
| Aqueous Solution<br>(e.g., 10 mM NH <sub>4</sub> Ac) | Random Coil           | Circular Dichroism         | [6]    |
| Membrane-Mimetic<br>(e.g., 50% TFE, SDS)             | $\alpha$ -Helical     | Circular Dichroism,<br>NMR | [2][6] |

## Tertiary Structure

The tertiary structure of **Bombinin H2** in a membrane-mimetic environment has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. The resulting  $\alpha$ -helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. One side of the helix features a "glycine ridge," which may facilitate helix-helix interactions, potentially leading to peptide self-aggregation and the formation of pores or channels in the target membrane[2][3]. Molecular dynamics simulations suggest that in solution, the peptide can exist in various states, including a single-helix or a bent helix-loop-helix conformation, before self-associating into larger aggregates[7].

## Experimental Protocols

The study of **Bombinin H2** involves its synthesis, purification, and characterization using various biochemical and biophysical techniques.

## Peptide Synthesis

Sufficient quantities of **Bombinin H2** for research are produced via chemical synthesis.

- Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method[6][8].
- Procedure:
  - The synthesis is performed on a resin, such as MBHA resin, using an automated peptide synthesizer[6][8].

- Amino acids are coupled sequentially to build the peptide chain according to the known sequence.
- Upon completion of the synthesis, the peptide is cleaved from the resin, and protecting groups are removed. This is typically achieved by stirring the resin-bound peptide in a cleavage cocktail (e.g., containing trifluoroacetic acid) for several hours at room temperature[8].
- The cleaved peptide is precipitated using cold diethyl ether, washed, and then dissolved in a water/acetonitrile solution before lyophilization to yield the crude peptide powder[8].

## Peptide Purification and Characterization

The crude synthetic peptide contains impurities that must be removed.

- Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification[6][8][9].
- Procedure:
  - The crude peptide is dissolved and injected into an RP-HPLC system equipped with a C18 column[8][9].
  - A gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA) in an aqueous solvent (e.g., water containing 0.1% TFA) is used to elute the peptide[9].
  - The peptide's retention is based on its hydrophobicity. More hydrophobic impurities are retained longer on the column.
  - Elution is monitored by UV absorbance, typically between 210-220 nm[9].
  - Fractions containing the pure peptide are collected, pooled, and lyophilized[8].
- Characterization: The purity and identity of the final product are confirmed using analytical HPLC and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the correct molecular mass[6][8].

## Structural Analysis

- Method: Circular Dichroism (CD) Spectroscopy is used to determine the secondary structure.
- Procedure:
  - Purified peptide samples are prepared at a specific concentration (e.g., 50  $\mu$ M) in different solvents: an aqueous buffer (e.g., 10 mM ammonium acetate,  $\text{NH}_4\text{Ac}$ ) to simulate a physiological environment and a membrane-mimetic solvent (e.g., 50% TFE in 10 mM  $\text{NH}_4\text{Ac}$ )[6][8].
  - Samples are loaded into a quartz cuvette (e.g., 1 mm path length)[6][8].
  - CD spectra are recorded over a wavelength range of 190–260 nm at room temperature[6].
  - The resulting spectra are analyzed to estimate the percentage of  $\alpha$ -helix,  $\beta$ -sheet, and random coil conformations.

## Biological Activity and Signaling

**Bombinin H2** exhibits a range of biological activities, primarily centered on its ability to disrupt cell membranes.

### Antimicrobial and Hemolytic Activity

**Bombinin H2** is active against various Gram-positive and Gram-negative bacteria[4]. However, compared to other bombinin peptides, the H-class peptides generally show lower bactericidal activity but are significantly more hemolytic (capable of lysing red blood cells)[3][4]. This cytotoxicity is a key consideration for its therapeutic potential. Recent studies have also investigated its efficacy against drug-resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA) and its ability to inhibit biofilm formation[6].

### Anticancer Activity

Emerging research indicates that **Bombinin H2** possesses selective cytotoxicity against certain cancer cells, such as non-small cell lung carcinoma lines[10][11]. This selectivity is thought to be related to differences in the membrane composition between cancerous and non-cancerous cells[10][11].

## Mechanism of Action: Membrane Disruption

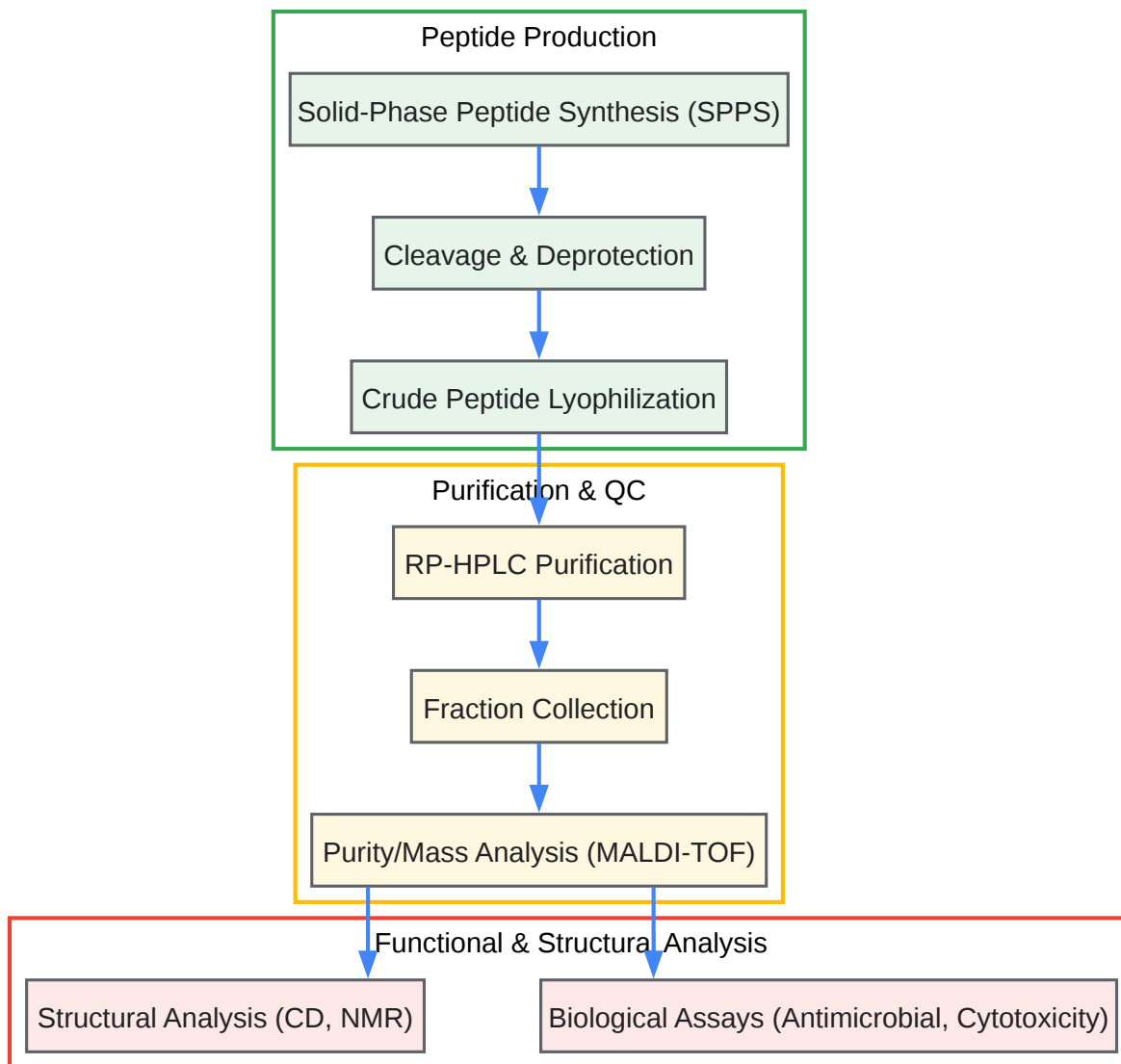
The primary mechanism of action for **Bombinin H2** does not involve specific intracellular signaling pathways but rather direct physical disruption of the cell membrane[6]. The process is believed to follow a multi-step model:

- **Electrostatic Attraction:** The positively charged lysine residues (Lys<sup>18</sup>, Lys<sup>19</sup>) on the peptide are attracted to the negatively charged components of microbial membranes (e.g., phospholipids like phosphatidylglycerol).
- **Conformational Change:** Upon association with the membrane, the peptide transitions from a random coil to an amphipathic  $\alpha$ -helix[2][7].
- **Membrane Insertion and Disruption:** The hydrophobic face of the helix inserts into the lipid bilayer, disrupting its integrity. This may occur through various models, such as the "barrel-stave" or "carpet" model, leading to pore formation, increased membrane permeability, and ultimately, cell death[6].

## Visualizations

### Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of **Bombinin H2**.

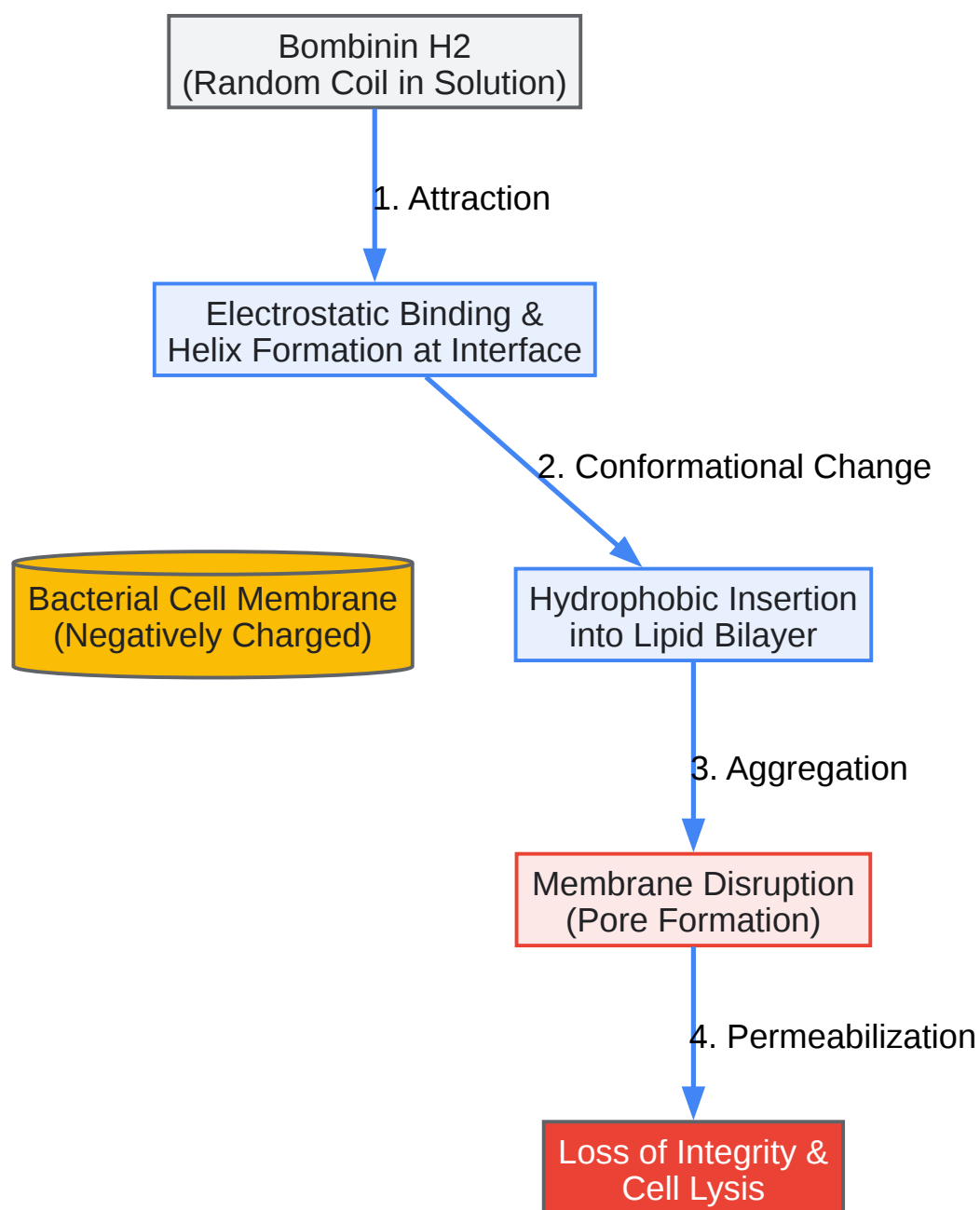


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Caption: Workflow for **Bombinin H2** synthesis, purification, and analysis.

## Proposed Mechanism of Action

This diagram outlines the proposed mechanism by which **Bombinin H2** disrupts a bacterial cell membrane.



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Caption: Mechanism of **Bombinin H2**-induced bacterial membrane disruption.

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## References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
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